3-(Dichloroamino)-3-methylbutanoic acid

Description

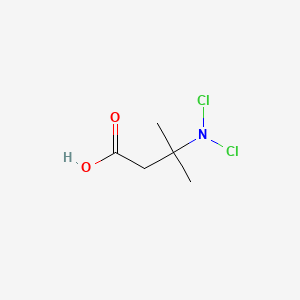

3-(Dichloroamino)-3-methylbutanoic acid is a halogenated amino acid derivative characterized by a dichloroamino (-NCl₂) group and a methyl substituent at the β-position of the butanoic acid backbone. The dichloroamino group confers unique reactivity due to the electron-withdrawing nature of chlorine atoms, distinguishing it from related compounds with amino, oxo, or protected amino groups .

Properties

CAS No. |

82224-85-9 |

|---|---|

Molecular Formula |

C5H9Cl2NO2 |

Molecular Weight |

186.03 g/mol |

IUPAC Name |

3-(dichloroamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C5H9Cl2NO2/c1-5(2,8(6)7)3-4(9)10/h3H2,1-2H3,(H,9,10) |

InChI Key |

DOROJKAARCRGPI-UHFFFAOYSA-N |

SMILES |

CC(C)(CC(=O)O)N(Cl)Cl |

Canonical SMILES |

CC(C)(CC(=O)O)N(Cl)Cl |

Other CAS No. |

82224-85-9 |

Synonyms |

chloramine acid IRX 1767 IRX-1767 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Dichloroamino)-3-methylbutanoic acid with analogous butanoic acid derivatives, focusing on functional groups, molecular properties, and applications inferred from the evidence.

3-Methyl-2-oxobutanoic Acid

- CAS : 759-05-7 | Formula : C₅H₈O₃ | Molecular Weight : 116.12 g/mol

- Key Features: Contains a ketone (2-oxo) group instead of the dichloroamino moiety.

- Comparison: The oxo group enhances electrophilicity at the α-carbon, making it reactive in keto-enol tautomerism and condensation reactions. In contrast, the dichloroamino group likely increases acidity at the β-position and may participate in nucleophilic substitution or elimination reactions due to Cl⁻ leaving groups.

3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic Acid

- CAS: 129765-95-3 | Formula: C₁₀H₁₉NO₄ (inferred) | Molecular Weight: ~217.26 g/mol

- Key Features: Incorporates a Boc-protected amino group.

- Comparison: The Boc group stabilizes the amino functionality against degradation, making this compound suitable for peptide synthesis.

2-(Benzylamino)-3-methylbutanoic Acid Hydrochloride

- CAS: 1396964-70-7 | Formula: C₁₂H₁₈ClNO₂ | Molecular Weight: 267.73 g/mol

- Key Features: Benzyl-substituted amino group and hydrochloride salt.

- Comparison: The benzyl group enhances lipophilicity, favoring membrane permeability in drug candidates. The hydrochloride salt improves aqueous solubility, whereas the dichloroamino group may reduce solubility due to increased hydrophobicity from chlorine atoms.

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic Acid Hydrochloride

- CAS : 1803609-00-8 | Formula : C₁₀H₂₁ClN₂O₃ | Molecular Weight : 252.74 g/mol

- Key Features: Contains an amido-linked secondary amino group.

- Comparison: The amido group enables hydrogen bonding and structural rigidity, useful in small-molecule scaffolds.

Research Implications and Gaps

- Reactivity: The dichloroamino group’s propensity for Cl⁻ elimination (analogous to dichlorocarbene precursors) could enable cross-coupling or cycloaddition reactions, but experimental validation is needed .

- Stability: Unlike Boc-protected or benzylated analogs, the dichloroamino variant may require low-temperature storage or inert atmospheres to prevent decomposition.

- Biological Activity: Chlorinated amino acids are rare in nature; synthetic derivatives might exhibit novel antimicrobial or enzyme-inhibitory properties, warranting toxicity and efficacy studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.